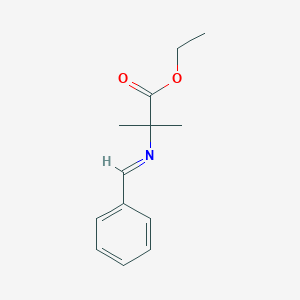

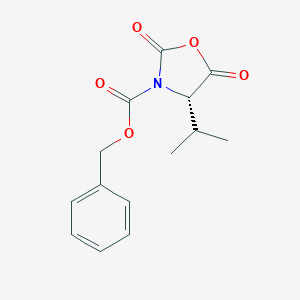

(S)-苄基-4-异丙基-2,5-二氧代恶唑烷-3-羧酸酯

描述

盐酸拉沙西丁是一种由链霉菌lasaliensis产生的聚醚离子载体抗生素。 它在兽医学中被广泛用作抗菌剂和抗球虫剂,特别是在家禽和牲畜饲料中,用于控制球虫病和促进生长 . 盐酸拉沙西丁与一价和二价阳离子形成中性络合物,促进它们穿过脂质双层膜的转运 .

科学研究应用

Sodium lasalocid has a broad range of applications in scientific research:

Chemistry: Used to study ion transport mechanisms and ionophore activity.

Biology: Investigated for its effects on cellular ion homeostasis and membrane permeability.

Medicine: Explored for its potential antibacterial, anticancer, and anti-inflammatory properties.

Industry: Utilized in animal husbandry to control parasitic infections and improve feed efficiency.

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

准备方法

合成路线和反应条件: 盐酸拉沙西丁衍生自拉沙西丁酸,拉沙西丁酸是从链霉菌lasaliensis发酵液中提取的。 提取过程涉及使用己烷等有机溶剂去除杂质 . 然后用氢氧化钠中和拉沙西丁酸将其转化为其钠盐形式 .

工业生产方法: 盐酸拉沙西丁的工业生产涉及在受控条件下链霉菌lasaliensis的大规模发酵。 发酵液经处理以分离拉沙西丁酸,然后将其中和形成盐酸拉沙西丁 .

化学反应分析

反应类型: 盐酸拉沙西丁会发生各种化学反应,包括:

酯化: 与醇反应形成酯.

常用试剂和条件:

络合: 通常涉及在温和条件下使用金属盐和有机溶剂.

酯化: 需要醇和酸性或碱性催化剂.

主要产物:

络合: 生成金属-拉沙西丁络合物.

酯化: 产生具有不同亲水性的拉沙西丁酯.

4. 科研应用

盐酸拉沙西丁在科学研究中具有广泛的应用:

化学: 用于研究离子转运机制和离子载体活性.

生物学: 研究其对细胞离子稳态和膜通透性的影响.

医学: 探索其潜在的抗菌、抗癌和抗炎特性.

工业: 用于畜牧业控制寄生虫感染和提高饲料效率.

作用机制

盐酸拉沙西丁通过扰乱目标生物体的离子稳态发挥作用。 它与阳离子形成络合物,并促进它们穿过细胞膜的转运,导致渗透压失衡和细胞裂解 . 这种机制对球虫(一种寄生性原生动物)特别有效 .

类似化合物:

萨利诺霉素: 另一种具有类似抗菌和抗球虫特性的聚醚离子载体.

莫能菌素: 因其离子载体活性而被广泛用于兽医学.

塞姆杜拉霉素: 以其强大的抗球虫作用而闻名.

独特性: 盐酸拉沙西丁在形成与各种阳离子(包括多巴胺等较大有机阳离子)的稳定络合物方面具有独特能力 . 这种多功能性使其成为研究和工业应用中的宝贵工具 .

相似化合物的比较

Salinomycin: Another polyether ionophore with similar antibacterial and anticoccidial properties.

Monensin: Widely used in veterinary medicine for its ionophore activity.

Semduramycin: Known for its strong anticoccidial effects.

Uniqueness: Sodium lasalocid is unique in its ability to form stable complexes with a wide range of cations, including larger organic cations like dopamine . This versatility makes it a valuable tool in both research and industrial applications .

属性

IUPAC Name |

benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXWOGVKYLPBQY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453989 | |

| Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158257-41-1 | |

| Record name | Phenylmethyl (4S)-4-(1-methylethyl)-2,5-dioxo-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158257-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)